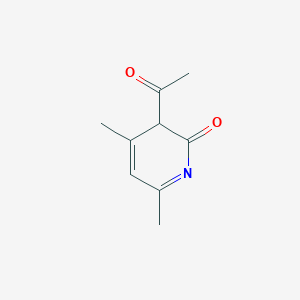

2(1H)-Pyridinone, 3-acetyl-4,6-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-acetyl-4,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-4,6-dimethylpyridin-2(1H)-one typically involves the acetylation of 4,6-dimethylpyridin-2(1H)-one. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 2(1H)-pyridinone compounds exhibit notable anticancer properties. For instance, a study demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were reported to be as low as 0.33 µM for some derivatives, highlighting their potential as therapeutic agents against cancer .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. In vitro assays have shown that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-acetyl-4-hydroxy-1,6-dimethylpyridin-2-one | HeLa | 0.33 ± 0.06 |

| 3-acetyl-4-hydroxy-1,6-dimethylpyridin-2-one | MCF-7 | 0.39 ± 0.01 |

Synthesis and Derivatives

The compound can be synthesized through multicomponent reactions involving malononitrile and aldehydes, yielding various derivatives with enhanced biological activity. These synthetic pathways are crucial for developing new anticancer agents .

Cosmetic Applications

Skin Care Formulations

Due to its bioactive properties, 2(1H)-pyridinone is increasingly utilized in cosmetic formulations aimed at improving skin health. Its ability to act as a moisturizing agent and its potential anti-inflammatory effects make it suitable for inclusion in creams and lotions designed for sensitive skin .

Safety and Efficacy Testing

Cosmetic formulations containing this compound undergo rigorous safety assessments to comply with regulatory standards set by agencies such as the European Union's Cosmetic Regulation (EC) No. 1223/2009. These assessments include in vivo tests to evaluate skin irritation and sensitization .

Agricultural Applications

Pesticide Development

Research has also explored the use of pyridinone derivatives in agricultural science as potential pesticides. The structural characteristics of these compounds allow them to interact with biological systems effectively, making them candidates for developing new agrochemicals that target specific pests while minimizing environmental impact .

Case Studies

- Antitumor Activity Study : A study published in a peer-reviewed journal highlighted the synthesis of several pyridinone derivatives and their evaluation against various cancer cell lines. The results indicated a promising anticancer profile for specific derivatives, warranting further investigation into their mechanisms and potential clinical applications .

- Cosmetic Formulation Research : A comprehensive review on cosmetic formulation principles detailed the incorporation of bioactive compounds like 2(1H)-pyridinone into skin care products. The study emphasized the importance of evaluating both efficacy and safety prior to market introduction .

- Agricultural Efficacy Trials : Field trials assessing the effectiveness of pyridinone-based pesticides demonstrated significant pest control efficacy while being less harmful to non-target organisms compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 3-acetyl-4,6-dimethylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. Typically, compounds in this family may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4,6-dimethylpyridin-2(1H)-one: The parent compound without the acetyl group.

3-acetylpyridin-2(1H)-one: A similar compound with different substitution patterns.

4,6-dimethyl-3-pyridinone: Another derivative with different functional groups.

Uniqueness

3-acetyl-4,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-acetyl-4,6-dimethyl-3H-pyridin-2-one |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4,8H,1-3H3 |

InChI Key |

MTBDYISISXZBTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=O)C1C(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.